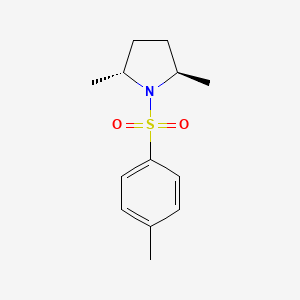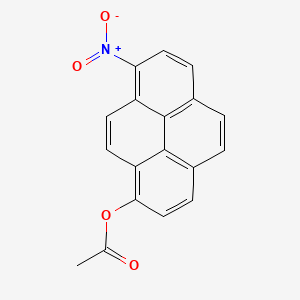
9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its purine base structure, which is a fundamental component of many biologically active molecules, including nucleotides and nucleosides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” involves several key steps:
Formation of the Purine Base: The purine base can be synthesized through a multi-step process involving the condensation of formamide with various amines and aldehydes under acidic conditions.
Attachment of the Arabinofuranosyl Group: The arabinofuranosyl group is introduced via glycosylation reactions, typically using a protected arabinofuranose derivative and a suitable glycosyl donor.
Introduction of the Methoxyphenyl and Diphenylmethyl Groups: These groups are attached through nucleophilic substitution reactions, often using corresponding halides or sulfonates as electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinone derivatives, while reduction of nitro groups results in amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s purine base structure makes it a valuable tool for studying nucleic acid interactions and enzyme mechanisms. It can be used in the design of nucleotide analogs and inhibitors for various biological processes.
Medicine
Medically, this compound has potential as a therapeutic agent due to its ability to interact with nucleic acids and proteins. It could be explored for its antiviral, anticancer, and antimicrobial properties.
Industry
In industry, the compound’s chemical versatility makes it useful in the development of new materials, such as polymers and coatings. Its functional groups can be modified to tailor the properties of these materials for specific applications.
Wirkmechanismus
The mechanism of action of “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” involves its interaction with molecular targets such as nucleic acids and proteins. The compound can bind to DNA and RNA, affecting their structure and function. It may also inhibit enzymes involved in nucleic acid metabolism, leading to disruptions in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Guanosine: Another nucleoside with a purine base, commonly found in RNA.
6-Mercaptopurine: A synthetic purine analog used in chemotherapy.
Uniqueness
The uniqueness of “9H-Purin-6-amine, 9-(3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-3-(methylamino)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-” lies in its combination of functional groups, which confer distinct chemical and biological properties. Unlike adenosine and guanosine, this compound has additional methoxyphenyl and diphenylmethyl groups, enhancing its potential for diverse applications.
Eigenschaften
CAS-Nummer |
134963-37-4 |
|---|---|
Molekularformel |
C51H48N6O5 |
Molekulargewicht |
825.0 g/mol |
IUPAC-Name |
(2R,3S,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C51H48N6O5/c1-52-44-43(32-61-51(38-20-12-6-13-21-38,39-22-14-7-15-23-39)40-26-30-42(60-3)31-27-40)62-49(46(44)58)57-34-55-45-47(53-33-54-48(45)57)56-50(35-16-8-4-9-17-35,36-18-10-5-11-19-36)37-24-28-41(59-2)29-25-37/h4-31,33-34,43-44,46,49,52,58H,32H2,1-3H3,(H,53,54,56)/t43-,44-,46+,49-/m1/s1 |
InChI-Schlüssel |
PUPDXJAIGWPUGO-PHXVDRCOSA-N |
Isomerische SMILES |
CN[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |
Kanonische SMILES |
CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)












